![molecular formula C6H6N4O B053746 5-methoxy-1H-pyrazolo[3,4-b]pyrazine CAS No. 116527-53-8](/img/structure/B53746.png)
5-methoxy-1H-pyrazolo[3,4-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-1H-pyrazolo[3,4-b]pyrazine (MPP) is a heterocyclic compound that has gained attention in recent years for its potential applications in scientific research. MPP belongs to the class of pyrazolo[3,4-b]pyrazines, which are known for their diverse biological activities. MPP has been synthesized using various methods and has shown promising results in scientific research, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
5-methoxy-1H-pyrazolo[3,4-b]pyrazine inhibits the activity of protein kinases by binding to the ATP-binding pocket of the kinase domain. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine has been reported to have a higher affinity for CDK2 than for CDK1 and CDK5, suggesting its selectivity for different protein kinases. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine also induces cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Efectos Bioquímicos Y Fisiológicos
5-methoxy-1H-pyrazolo[3,4-b]pyrazine has been reported to have several biochemical and physiological effects, including its ability to inhibit the activity of protein kinases, induce cell cycle arrest and apoptosis in cancer cells, and inhibit the growth of cancer cells in vitro and in vivo. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine has also been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting its potential as a therapeutic agent for these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methoxy-1H-pyrazolo[3,4-b]pyrazine has several advantages for lab experiments, including its high purity and yield, selectivity for different protein kinases, and potential applications in scientific research. However, 5-methoxy-1H-pyrazolo[3,4-b]pyrazine also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 5-methoxy-1H-pyrazolo[3,4-b]pyrazine, including its potential applications in the treatment of cancer and neurodegenerative diseases, its mechanism of action, and its safety and efficacy in humans. Further studies are also needed to optimize the synthesis of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine and to develop more selective and potent inhibitors of protein kinases. Additionally, the use of 5-methoxy-1H-pyrazolo[3,4-b]pyrazine as a chemical probe to study the role of protein kinases in other diseases, such as diabetes and cardiovascular disease, may also be explored.
Métodos De Síntesis
5-methoxy-1H-pyrazolo[3,4-b]pyrazine can be synthesized using various methods, including the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in the presence of acetic acid, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 5-methoxy-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and cyclization with phosphorus oxychloride. These methods have been reported to yield 5-methoxy-1H-pyrazolo[3,4-b]pyrazine with high purity and yield.
Aplicaciones Científicas De Investigación
5-methoxy-1H-pyrazolo[3,4-b]pyrazine has shown potential applications in scientific research, including its use as a chemical probe to study the role of protein kinases in cancer and other diseases. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine has been reported to inhibit the activity of several protein kinases, including CDK1, CDK2, and CDK5, which are involved in cell cycle regulation and neuronal development. 5-methoxy-1H-pyrazolo[3,4-b]pyrazine has also been reported to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer.
Propiedades
Número CAS |
116527-53-8 |
|---|---|
Nombre del producto |
5-methoxy-1H-pyrazolo[3,4-b]pyrazine |
Fórmula molecular |
C6H6N4O |
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
5-methoxy-1H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H6N4O/c1-11-5-3-7-6-4(9-5)2-8-10-6/h2-3H,1H3,(H,7,8,10) |
Clave InChI |
YMRINHUBBHWCIX-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C(=N1)C=NN2 |
SMILES canónico |
COC1=CN=C2C(=N1)C=NN2 |
Sinónimos |
1H-Pyrazolo[3,4-b]pyrazine,5-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





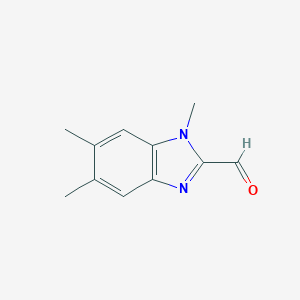
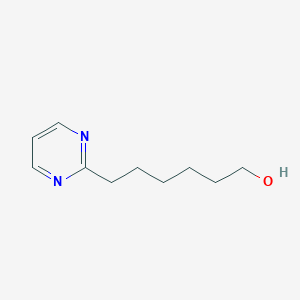
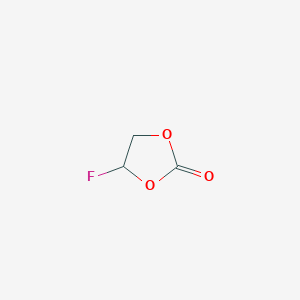
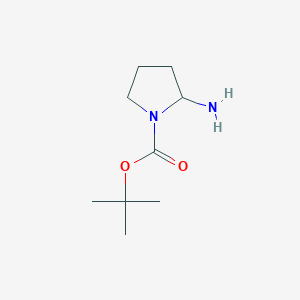
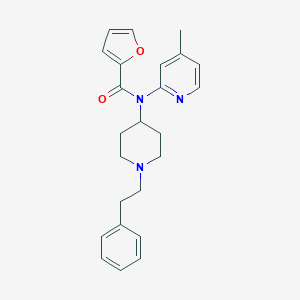
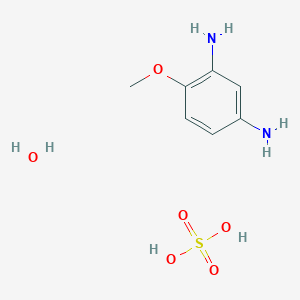
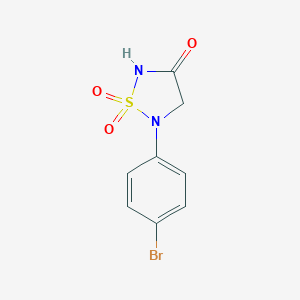
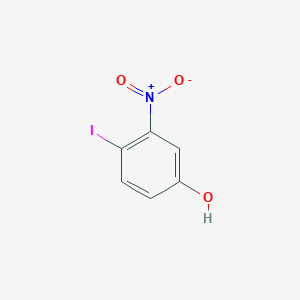

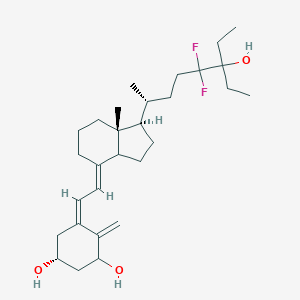
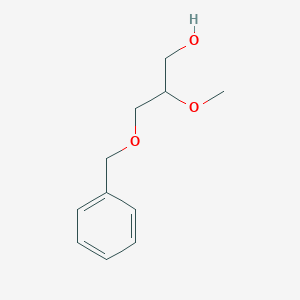
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)